

# In vitro activity of Plazomicin against Enterobacteriaceae

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An In-Depth Technical Guide on the In Vitro Activity of **Plazomicin** Against Enterobacteriaceae

### Introduction

**Plazomicin** is a next-generation, semi-synthetic aminoglycoside antibiotic engineered from sisomicin.[1][2] It was developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae.[3] Its structural modifications provide stability against many common aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to older aminoglycosides.[4][5] **Plazomicin** exhibits concentration-dependent bactericidal activity by inhibiting bacterial protein synthesis.[5][6]

In June 2018, the U.S. Food and Drug Administration (FDA) approved **plazomicin** (Zemdri<sup>™</sup>) for the treatment of adults with complicated urinary tract infections (cUTIs), including pyelonephritis, caused by susceptible Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae.[4][7][8][9] The approval specifically highlights its utility for patients with limited or no alternative treatment options, underscoring its role in combating infections caused by pathogens like carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.[7][9]

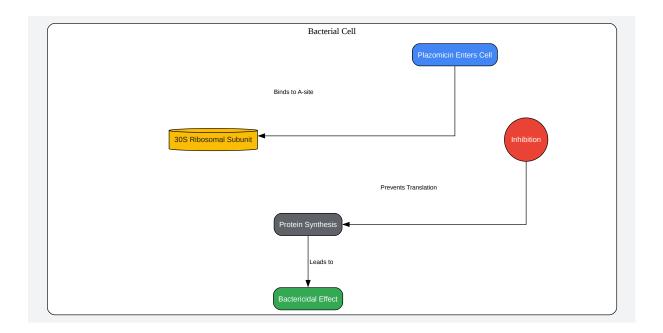
This guide provides a comprehensive overview of the in vitro activity of **plazomicin** against a broad range of Enterobacteriaceae isolates, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and resistance pathways.



### **Mechanism of Action and Resistance**

**Plazomicin**, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis.[5] Its unique chemical structure, however, protects it from inactivation by most AMEs, including various N-acetyltransferases (AACs), O-adenyltransferases (ANTs), and O-phosphotransferases (APHs), which are the most common resistance mechanisms in Enterobacteriaceae.[5]

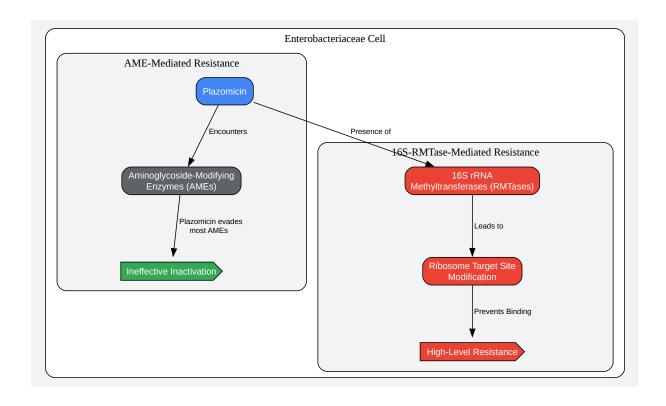
While potent against AME-producing isolates, **plazomicin** is not active against bacteria that have acquired resistance through target-site modification, primarily via 16S ribosomal RNA (rRNA) methyltransferases (16S-RMTases).[4] These enzymes, such as ArmA and RmtB, modify the antibiotic's binding site on the ribosome, typically conferring high-level resistance to all aminoglycosides, including **plazomicin**.[6][10]



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Diagram 1: Plazomicin's Mechanism of Action.



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Diagram 2: Key Resistance Pathways to Plazomicin.

### **Data Presentation: In Vitro Activity**

**Plazomicin** has demonstrated potent in vitro activity against a wide collection of Enterobacteriaceae isolates, including those resistant to other antibiotics.

## Table 1: Overall Activity of Plazomicin and Comparators Against Enterobacteriaceae



Organism/G roup (No. of Isolates)	Antibiotic	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (µg/mL)	% Susceptible	Citation(s)
Enterobacteri aceae (4,362)	Plazomicin	0.5	2	99.2% at ≤4 μg/mL	[11]
Amikacin	-	-	98.9%	[11]	_
Gentamicin	-	-	90.3%	[11]	
Tobramycin	-	-	90.3%	[11]	_
E. coli (1,346)	Plazomicin	0.5	1	99.9% at ≤4 μg/mL	[11]
K. pneumoniae (1,506)	Plazomicin	0.25	0.5	99.9% at ≤4 μg/mL	[11]
K. oxytoca (359)	Plazomicin	0.5	0.5	99.4% at ≤4 μg/mL	[11]
P. mirabilis	Plazomicin	2	4	-	[1][11]
M. morganii	Plazomicin	-	4	-	[1]

Table 2: Activity of Plazomicin Against Carbapenem-Resistant Enterobacteriaceae (CRE)



Organism/G roup (No. of Isolates)	Resistance Mechanism	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	% Susceptible / Inhibited	Citation(s)
CRE (110)	Carbapenem ase- producing	0.5	1	99.1% (109/110)	[6][12]
CRE (97)	General CRE	-	-	99.0% inhibited at ≤2 μg/mL	[11]
KPC- producing K. pneumoniae (96)	KPC	0.5	0.5	-	[12]
KPC- producing isolates (87)	KPC	0.25	1	98.9% inhibited at ≤2 μg/mL	[11]
MBL- producing isolates (488)	NDM, VIM, IMP	1	>64	76.4% at ≤2 μg/mL	[4]
NDM- producing isolates (282)	NDM	-	-	77.3% (218/282)	[4]
VIM- producing isolates (182)	VIM	-	-	89.6%	[4]
OXA-48-like isolates	OXA-48	0.25	16	-	[10]

Table 3: Activity of Plazomicin Against Other Multidrug-Resistant (MDR) Enterobacteriaceae



Organism/G roup	Resistance Phenotype/ Genotype	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	% Susceptible / Inhibited	Citation(s)
MDR Isolates (30)	Resistant to aminoglycosi des, β- lactams, fluoroquinolo nes	0.5	2	-	[13]
AME-carrying isolates (728)	AME genes	-	-	99.0% inhibited at ≤2 μg/mL	[10]
ESBL- producing isolates (688)	ESBL genes	0.25	1	94.7% inhibited at ≤2 μg/mL	[14]
Colistin- resistant isolates (95)	General colistin resistance	-	4	89.5% inhibited at ≤2 μg/mL	[2]
mcr-1 positive isolates	mcr-1 gene	-	-	100% inhibited at ≤2 μg/mL	[2]

**Table 4: Bactericidal Activity of Plazomicin Against MDR** 

**Enterobacteriaceae** 

Agent	MBC₅₀ (μg/mL)	MBC <sub>90</sub> (μg/mL)	% of Isolates with MBC:MIC Ratio ≤4	Citation(s)
Plazomicin	0.5	4	96.7%	[13]
Amikacin	64	256	96.7%	[13]
Gentamicin	64	>512	92.6%	[13]



Note: An MBC:MIC ratio of ≤4 is indicative of bactericidal activity.[13]

## **Experimental Protocols**

The in vitro data for **plazomicin** have been generated using standardized and reproducible methodologies, primarily following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

### **Minimum Inhibitory Concentration (MIC) Determination**

- Method: The reference method used in the vast majority of studies is broth microdilution,
   performed in accordance with CLSI document M07.[11][13]
- Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.
- Inoculum: Bacterial suspensions are prepared and diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Incubation: Microdilution plates are incubated at 35°C for 16 to 20 hours in ambient air.
- Interpretation: The MIC is defined as the lowest concentration of the antibiotic that
  completely inhibits visible growth of the organism.[13] Susceptibility breakpoints are defined
  by regulatory bodies like the FDA. The FDA-approved breakpoint for plazomicin against
  Enterobacteriaceae is ≤2 µg/mL for susceptible.[4][15]

# Minimum Bactericidal Concentration (MBC) Determination

- Method: MBC testing is conducted as an extension of the MIC assay.
- Procedure: Following MIC determination, a standardized volume (e.g., 10 μL) is aliquoted from all wells showing no visible growth. This aliquot is plated onto antibiotic-free agar (e.g., Tryptic Soy Agar).
- Incubation: Plates are incubated for 18 to 24 hours to allow for the growth of surviving bacteria.

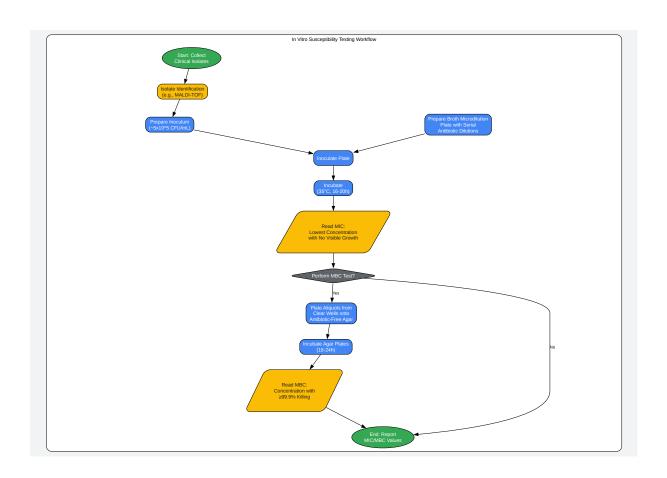


 Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% (≥3-log<sub>10</sub>) reduction in CFU/mL from the initial inoculum.[13]

### **Molecular Characterization of Resistance**

- Methods: To identify specific resistance genes, isolates (particularly those showing elevated MICs) are subjected to molecular analysis. This typically involves:
  - Polymerase Chain Reaction (PCR): Used to screen for the presence of known resistance genes, such as those encoding for carbapenemases (blaKPC, blaNDM, blaOXA-48),
     AMEs, and 16S-RMTases (armA, rmtB).[10][16]
  - Whole-Genome Sequencing (WGS): Provides a comprehensive analysis of all genetic material, allowing for the identification of a wide array of resistance determinants and novel mechanisms. [6][14]





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Diagram 3: Standard Experimental Workflow for MIC/MBC Testing.

### Conclusion

The in vitro evidence robustly supports the potent and broad-spectrum activity of **plazomicin** against Enterobacteriaceae. Its key advantage lies in its stability against the majority of aminoglycoside-modifying enzymes, which allows it to retain activity against many multidrug-



resistant strains, including ESBL-producing and carbapenem-resistant isolates.[5][13] While **plazomicin** demonstrates excellent inhibitory and bactericidal activity, its efficacy is compromised by the presence of 16S rRNA methyltransferases, a resistance mechanism that confers broad aminoglycoside resistance.[4] Therefore, susceptibility testing remains crucial for guiding its clinical use. The extensive in vitro data, generated using standardized protocols, confirms that **plazomicin** is a valuable therapeutic option for treating serious infections caused by MDR Enterobacteriaceae, particularly in patients with few remaining treatment alternatives. [11]

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